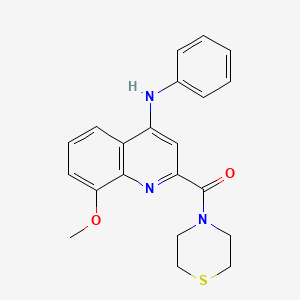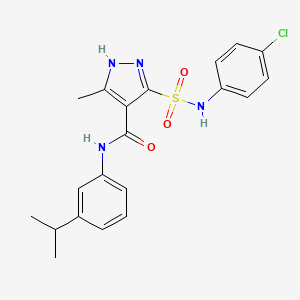![molecular formula C19H20N4O3 B11200773 3-[4-(dimethylamino)phenyl]-N-(2-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11200773.png)
3-[4-(dimethylamino)phenyl]-N-(2-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(dimethylamino)phenyl]-N-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylamino group, a methoxyphenyl group, and an oxadiazole ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(dimethylamino)phenyl]-N-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-(dimethylamino)benzaldehyde with 2-methoxybenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with the appropriate reagents to form the oxadiazole ring, followed by acylation to introduce the carboxamide group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[4-(dimethylamino)phenyl]-N-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the dimethylamino group yields N-oxide derivatives, while reduction of the oxadiazole ring results in amine derivatives .
Scientific Research Applications
3-[4-(dimethylamino)phenyl]-N-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[4-(dimethylamino)phenyl]-N-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
What sets 3-[4-(dimethylamino)phenyl]-N-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the oxadiazole ring, in particular, contributes to its stability and versatility in various chemical reactions .
Properties
Molecular Formula |
C19H20N4O3 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
3-[4-(dimethylamino)phenyl]-N-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C19H20N4O3/c1-23(2)15-10-8-13(9-11-15)17-21-19(26-22-17)18(24)20-12-14-6-4-5-7-16(14)25-3/h4-11H,12H2,1-3H3,(H,20,24) |
InChI Key |
YKONYDFKTDEJDO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NOC(=N2)C(=O)NCC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-amino-N-(3-fluorophenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11200697.png)
![3-methyl-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B11200699.png)

![5'-(2H-1,3-Benzodioxol-5-YL)-2,4,4A,6-tetrahydro-1H-spiro[[1,4]thiazino[4,3-A]quinoline-5,3'-[1,5]diazinane]-2',4',6'-trione](/img/structure/B11200732.png)

![3H-Pyrimidin-4-one, 5-ethyl-2-[2-(4-methoxyphenoxy)ethylsulfanyl]-6-methyl-](/img/structure/B11200750.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B11200757.png)
![ethyl 2-[3-(naphthalen-2-yl)-5-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B11200765.png)


![Methyl 6-chloro-4-[(cyclohexylcarbamoyl)methoxy]quinoline-2-carboxylate](/img/structure/B11200790.png)
![N-(4-ethoxybenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B11200796.png)
![N-allyl-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B11200803.png)
![5-[(3,5-dimethylphenyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B11200810.png)
